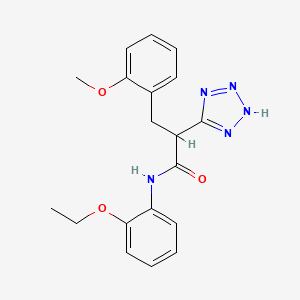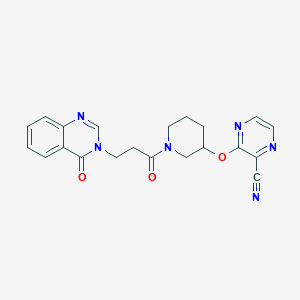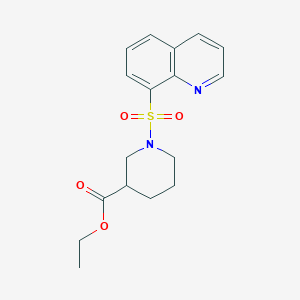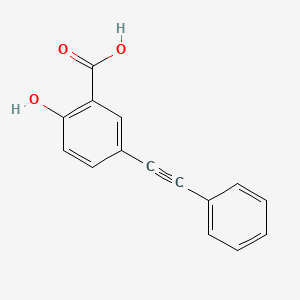
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, also known as FSNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In
Mechanism of Action
Target of Action
The primary target of this compound is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by this compound affects the endocannabinoid system. The elevation of 2-AG levels leads to the activation of CB1 and CB2 receptors . This activation has demonstrated beneficial effects on mood, appetite, pain, and inflammation .
Pharmacokinetics
The compound time- and dose-dependently binds to MAGL in rodent brain . This binding indirectly leads to CB1 occupancy by raising 2-AG levels . The compound also raises norepinephrine levels in the cortex .
Result of Action
In vivo, the compound exhibits antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain . Though 30 mg/kg induced hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power, 3 mg/kg still provided approximately 80% enzyme occupancy, significantly increased 2-AG and norepinephrine levels, and produced neuropathic antinociception without synaptic depression or decreased gamma power .
Advantages and Limitations for Lab Experiments
One of the main advantages of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is its potential as a lead compound for the development of new drugs for the treatment of inflammatory diseases and cancer. Its well-tolerated nature in animal studies also makes it a promising candidate for further preclinical studies. However, the complex synthesis method and the limited availability of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone may pose challenges for its use in lab experiments.
Future Directions
There are several future directions for the study of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the further exploration of its potential applications in the treatment of inflammatory diseases and cancer. The mechanism of action of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone also needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of new analogs of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone may lead to the discovery of more potent and selective compounds for various applications.
Synthesis Methods
The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone is a complex process that involves several steps. The first step is the synthesis of 4-fluorobenzene sulfonamide, which is then reacted with 1-naphthaldehyde to form the intermediate compound. The intermediate compound is then treated with azetidine and a base to form the final product, (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. The synthesis of (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been optimized to improve its yield and purity.
Scientific Research Applications
(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. (3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone has also been shown to have potential applications in the treatment of cancer, as it exhibits cytotoxic activity against cancer cells.
properties
IUPAC Name |
[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO3S/c21-15-8-10-16(11-9-15)26(24,25)17-12-22(13-17)20(23)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEXLMZQUBFGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)
![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850023.png)
![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)
![4-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2850025.png)

![3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2850027.png)



![N-Methyl-N-[2-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2850033.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2850036.png)